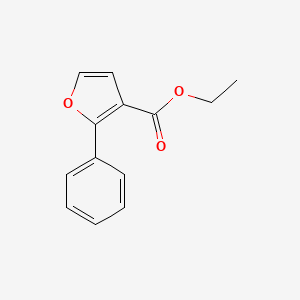
4-((2-Aminoethoxy)ethyl)morpholine
Overview
Description
4-((2-Aminoethoxy)ethyl)morpholine is an organic compound with the molecular formula C8H18N2O2 . It is a derivative of morpholine, which is a heterocycle featuring both amine and ether functional groups . This compound is widely used in biomedical applications as it serves as an important lysosome-targeting group .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring with an aminoethoxyethyl group attached . The presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic (and less basic) than structurally similar secondary amines such as piperidine .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 266.9±25.0 °C and a predicted density of 1.029±0.06 g/cm3 . Its pKa is predicted to be 8.83±0.10 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-((2-Aminoethoxy)ethyl)morpholine serves as a versatile building block in organic synthesis, contributing to the development of various pharmacologically active compounds and materials:
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis
The compound has been utilized in the synthesis of DPC 963, a second-generation NNRTI drug candidate for HIV-1 treatment. An efficient route involving the addition of lithium cyclopropylacetylide to an unprotected N-acylketimine demonstrates its utility in medicinal chemistry Kauffman et al., 2000.
Polymer Material Synthesis
Novel amphiphilic copolymers based on 2-oxazolines containing a free amino group have been prepared, highlighting its role in the synthesis of water-soluble materials with defined functional groups for bioconjugation. These materials are used for attaching proteins and polysaccharides, underscoring its significance in biomedical applications Kronek et al., 2010.
Antimicrobial Activity
Some derivatives incorporating this compound have been synthesized and screened for their antimicrobial activities, demonstrating moderate to good efficacy against various microorganisms. This application is crucial for the development of new antimicrobial agents Bektaş et al., 2007.
Material Science and Polymer Chemistry
The compound's applications extend into material science, where its functionality enables the development of innovative materials:
Self-assembling Polymeric Materials
It has been involved in the synthesis of polymeric adducts with alane (AlH3), showcasing its role in creating self-assembling materials with unique properties, such as hydride-bridged polymers Andrews et al., 1997.
Ionic Liquids
Research into 4-benzyl-4-methylmorpholinium salts, related to the core structure of this compound, has led to the development of morpholinium ionic liquids. These materials have been studied for their physicochemical properties, cytotoxicity, biodegradability, and potential as biomass solvents Pernak et al., 2011.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-((2-Aminoethoxy)ethyl)morpholine, also known as 2-(2-Morpholin-4-yl-ethoxy)-ethylamine, is the RET kinase . RET kinase is a receptor tyrosine kinase that plays crucial roles in cell growth, differentiation, migration, and survival .
Mode of Action
This compound interacts with the RET kinase, inhibiting its activity . This inhibition disrupts the normal signaling pathways of the kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of RET kinase by this compound affects various biochemical pathways. These include pathways involved in cell growth and differentiation . The downstream effects of these disruptions can lead to changes in cellular behavior and function .
Pharmacokinetics
Its molecular weight (17424 g/mol) and predicted boiling point (2669°C) suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the inhibition of RET kinase activity, leading to disruptions in cell growth, differentiation, and survival . This can have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific cellular environment in which the compound is acting . .
properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c9-1-5-11-6-2-10-3-7-12-8-4-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNWGSSVJMXOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174055 | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20207-13-0 | |
| Record name | 2-[2-(4-Morpholinyl)ethoxy]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20207-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020207130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((2-Aminoethoxy)ethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(2-aminoethoxy)ethyl]morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-((2-AMINOETHOXY)ETHYL)MORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KL5GGM6DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Bromo-alpha-(phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1605048.png)
![5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B1605050.png)


![1h-Pyrrole-2,5-dione, 1,1'-[1,2-ethanediylbis(thio-2,1-phenylene)]bis-](/img/structure/B1605055.png)





![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester](/img/structure/B1605063.png)


